Harringtonolide
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Overview
Description
Cephalotaxus harringtonia. It was first identified in 1978 by Buta and coworkers . Harringtonolide belongs to the cephalotane-type diterpenoids and is characterized by a unique cage-like structure that includes a tropone ring, a fused tetracarbocyclic skeleton, a bridged lactone, and a tetrahydrofuran ring . This compound has garnered significant attention due to its potent biological activities, including antiproliferative, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of harringtonolide involves several key transformations, including an intramolecular Diels-Alder reaction and a rhodium-complex-catalyzed intramolecular [3+2] cycloaddition to construct the tetracyclic core . The synthesis begins with the preparation of the starting materials, followed by a series of cyclization and oxidation reactions to form the complex cage-like structure .
Industrial Production Methods: Due to the complexity of its structure, industrial production of this compound is challenging. The compound is typically obtained through semi-synthesis or total synthesis in research laboratories . Advances in biotechnological methods, such as the use of diterpene synthases, have shown promise in improving the yield and efficiency of this compound production .
Chemical Reactions Analysis
Types of Reactions: Harringtonolide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Lead tetraacetate is used to oxidize alcohol derivatives of this compound.
Reduction: Reduction reactions often involve the use of hydride donors to convert ketones to alcohols.
Substitution: Bromination reactions using N-bromosuccinimide (NBS) are common for introducing bromine atoms into the molecule.
Major Products: The major products formed from these reactions include brominated derivatives, reduced alcohols, and oxidized ketones .
Scientific Research Applications
Harringtonolide has a wide range of scientific research applications:
Mechanism of Action
Harringtonolide exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit cancer cell migration by targeting the receptor for activated C kinase 1 (RACK1) and suppressing the epithelial-mesenchymal transition (EMT) process . Additionally, it inhibits the activation of the FAK/Src/STAT3 signaling pathway in cancer cells .
Comparison with Similar Compounds
Harringtonolide is unique among cephalotane-type diterpenoids due to its complex cage-like structure and potent biological activities . Similar compounds include:
Cephanolide A: Shares a similar tetracyclic core but differs in its biological activity and structural details.
Hainanolidol: A structural congener of this compound, but biologically inactive.
This compound’s distinct structure and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C19H18O4 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(1S,13R,15R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione |
InChI |
InChI=1S/C19H18O4/c1-7-5-10(20)6-9-3-4-19-8(2)15-17(23-18(19)21)13-14(19)12(9)11(7)16(13)22-15/h5-6,8,13-17H,3-4H2,1-2H3/t8-,13?,14?,15-,16+,17?,19-/m1/s1 |
InChI Key |
QNJIIOHVULPMRL-PRCXHXKWSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C3C4[C@@H](O2)C5=C6C4[C@]1(CCC6=CC(=O)C=C5C)C(=O)O3 |
Canonical SMILES |
CC1C2C3C4C5C1(CCC6=CC(=O)C=C(C(=C56)C4O2)C)C(=O)O3 |
Origin of Product |
United States |
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